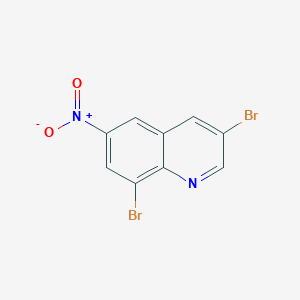
3,8-Dibromo-6-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dibromo-6-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and are key components in many natural products and pharmacologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-6-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method starts with 6-nitroquinoline, which undergoes bromination to yield a mixture of 3-bromo-6-nitroquinoline and this compound . The reaction conditions often involve the use of bromine in the presence of a suitable solvent and catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dibromo-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution (SNAr): The nitro group activates the adjacent bromine atoms for nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base to facilitate the reaction.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although specific conditions for this compound are less documented.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atoms.
Reduction: 3,8-Dibromo-6-aminoquinoline.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Applications De Recherche Scientifique
3,8-Dibromo-6-nitroquinoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,8-Dibromo-6-nitroquinoline involves its interaction with molecular targets through its reactive bromine and nitro groups. These groups can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on biological molecules. The nitro group can also undergo reduction to form an amino group, which may further interact with biological targets. The exact molecular pathways and targets depend on the specific application and the nature of the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-6-nitroquinoline: Similar structure but with only one bromine atom, leading to different reactivity and applications.
6,8-Dibromoquinoline:
8-Nitroquinoline: Contains a nitro group but no bromine atoms, resulting in different reactivity patterns.
Uniqueness
3,8-Dibromo-6-nitroquinoline is unique due to the presence of both bromine and nitro groups, which significantly enhance its reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications in synthetic chemistry and potential biological activities compared to its mono-substituted or non-substituted counterparts .
Propriétés
IUPAC Name |
3,8-dibromo-6-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2N2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAXEFNOGMMLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














